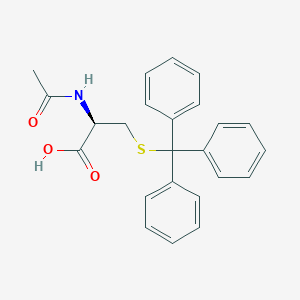

Ac-Cys(Trt)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVPASSMLHHOIF-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a critical building block in modern peptide synthesis.

Chemical Properties and Structure

N-acetyl-S-trityl-L-cysteine is a derivative of the amino acid L-cysteine where the amino group is protected by an acetyl group and the thiol group is protected by a bulky trityl group. This dual protection strategy makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-acetamido-3-(tritylsulfanyl)propanoic acid | [1] |

| CAS Number | 27486-87-9 | [1] |

| Molecular Formula | C₂₄H₂₃NO₃S | [1] |

| Molecular Weight | 405.5 g/mol | |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [2] |

| InChI Key | KCVPASSMLHHOIF-QFIPXVFZSA-N | [1] |

| Physical Form | Solid, white to off-white powder or crystalline solid. | [1][3] |

| Storage | Store in a cool, dry place. For long-term storage, it is recommended to store at -20°C. | [1][3] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Not definitively reported; related compound Fmoc-Cys(Trt)-OH has a melting point of 171°C. | |

| Boiling Point | 619.6 ± 55.0 °C (Predicted) | [4] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6] Insoluble in ether. | |

| pKa | The pKa of the carboxylic acid is expected to be around 2-3, and the pKa of the thiol group in cysteine is typically around 8.3, though this is masked by the trityl protecting group. | [7] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2 ppm), the protons of the cysteine backbone, and a complex multiplet in the aromatic region (around 7.2-7.5 ppm) corresponding to the trityl group protons. The spectrum of the related S-trityl-L-cysteine shows these aromatic signals.[8] The spectrum of N-acetyl-L-cysteine shows the acetyl protons and the cysteine backbone protons.[9]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide and carboxylic acid groups, as well as aromatic C-H and C=C stretching from the trityl group. The FTIR spectrum of the similar compound (+)-S-Trityl-L-cysteine shows these features.[10]

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following sections detail the key experimental procedures involving this compound.

Synthesis of this compound

A general method for the N-acetylation of amino acids can be adapted for the synthesis of this compound from S-trityl-L-cysteine.

Materials:

-

S-trityl-L-cysteine

-

Acetic anhydride

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

A base (e.g., pyridine, triethylamine) if necessary

-

Diethyl ether for precipitation

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve S-trityl-L-cysteine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents).

-

If required, add a base to neutralize any acid formed during the reaction.

-

Allow the reaction to stir at room temperature for several hours until completion, monitoring by a suitable method like thin-layer chromatography (TLC).

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.[11][12]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used to introduce a protected cysteine residue at any position within a peptide sequence during Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF for Fmoc deprotection

-

Kaiser test kit

Procedure (Single Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Pre-activate this compound with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a Kaiser test.[13]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling step.

Deprotection of the S-Trityl Group

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.

Materials:

-

Peptide-resin containing Cys(Trt)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.

-

Cleavage: Treat the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to irreversibly trap the trityl cation, preventing re-attachment to the cysteine thiol.

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of peptides containing this compound and for purifying the final deprotected peptide.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a typical mobile phase system.

-

Detection: UV absorbance at 214 nm or 220 nm.[14]

Visualizations

Logical Workflow for this compound in SPPS

Caption: Workflow for incorporating this compound in solid-phase peptide synthesis.

S-Trityl Deprotection and Scavenging Mechanism

Caption: Role of TIS scavenger in the acid-catalyzed deprotection of the S-trityl group.

References

- 1. Procedure for Extracting Pure N - Acetyl - L - Cysteine from N - Acetyl - L - Cysteine (NAC). [greenskybio.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 27486-87-9 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. S-Trityl-L-cysteine(2799-07-7) 1H NMR [m.chemicalbook.com]

- 9. N-Acetyl-L-cysteine(616-91-1) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Ac-Cys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a crucial building block in peptide synthesis and drug development. This document details the chemical processes involved, offering step-by-step experimental protocols and in-depth data analysis to ensure successful synthesis and high-purity final product.

Introduction

N-acetyl-S-trityl-L-cysteine (this compound) is a protected derivative of the amino acid cysteine. The N-acetyl group enhances the stability of the molecule, while the bulky trityl (triphenylmethyl) group provides robust protection for the reactive thiol side chain. This protection is essential during peptide synthesis to prevent unwanted side reactions, such as the formation of disulfide bonds at undesired stages. The trityl group is favored for its relative stability and its susceptibility to cleavage under specific acidic conditions, allowing for controlled deprotection when the free thiol is required.

The purity of this compound is paramount for its successful application in solid-phase peptide synthesis (SPPS), as impurities can lead to the incorporation of incorrect amino acids or truncated peptide sequences. This guide outlines reliable methods for both the synthesis of this compound and its subsequent purification to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the protection of the thiol group of L-cysteine with a trityl group. The second step is the acetylation of the amino group of the S-trityl-L-cysteine intermediate.

Step 1: Synthesis of S-trityl-L-cysteine (H-Cys(Trt)-OH)

The initial step is the S-tritylation of L-cysteine hydrochloride using triphenylmethyl chloride (trityl chloride).

Reaction Scheme:

Caption: Synthesis of S-trityl-L-cysteine.

Experimental Protocol:

-

Dissolve L-cysteine hydrochloride (1 equivalent) and triphenylmethyl chloride (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

-

Add a 10% (w/v) aqueous solution of sodium acetate to the reaction mixture. This will cause a white precipitate of S-trityl-L-cysteine to form.

-

Filter the precipitate under vacuum and wash it thoroughly with water.

-

To further purify the product, stir the white precipitate in acetone at 50°C for 30 minutes.

-

Filter the solid and dry it under vacuum to yield S-trityl-L-cysteine.

Step 2: N-acetylation of S-trityl-L-cysteine

The second step involves the acetylation of the amino group of S-trityl-L-cysteine using acetic anhydride.

Reaction Scheme:

Caption: N-acetylation of S-trityl-L-cysteine.

Experimental Protocol:

-

Suspend S-trityl-L-cysteine (1 equivalent) and sodium acetate (2.5 equivalents) in chloroform.

-

Add acetic anhydride (1.2 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is an effective method for this purpose.

Experimental Protocol: Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent such as hexanes.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with a mobile phase of low polarity, such as a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of the product from impurities.

-

Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a solid.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₃NO₃S |

| Molecular Weight | 405.52 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | >95% |

Table 2: Spectroscopic Data for a Related Compound, (R)-N-acetyl-S-trityl-2-methylcysteine methyl ester

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 7.44-7.19 (m, 15H, Ar-H) | 173.29 (CO₂CH₃) |

| 6.12 (s, 1H, NH) | 169.28 (NHCOCH₃) |

| 3.67 (s, 3H, CO₂CH₃) | 144.38 (Ar-C) |

| 3.02 (d, 1H, J = 11.8 Hz, CHH) | 129.40 (Ar-C) |

| 2.74 (d, 1H, J = 11.8 Hz, CHH) | 127.82 (Ar-C) |

| 1.94 (s, 3H, NHCOCH₃) | 126.67 (Ar-C) |

| 1.40 (s, 3H, CH₃) | 66.43 (SCPh₃) |

| 58.94 (C(CO₂H)) | |

| 52.70 (CO₂CH₃) | |

| 37.79 (CH₂) | |

| 23.45 (COCH₃) | |

| 22.80 (CH₃) |

Note: The provided NMR data is for a closely related derivative and serves as a reference for the expected chemical shifts.[1]

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized product. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 406.1.

HPLC Analysis:

The purity of the final product can be determined by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Typical HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient from 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or 220 nm |

Note: These are general starting conditions and may require optimization for the specific analysis of this compound.[2]

Workflow Diagrams

Caption: Overall workflow for the synthesis of this compound.

Caption: Purification workflow for this compound via flash chromatography.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the provided analytical data for verification, researchers can confidently produce this essential building block for their peptide synthesis and drug discovery endeavors. The high purity of the final product, ensured by the described purification methods, is critical for achieving desired outcomes in subsequent applications.

References

Navigating the Solubility Landscape of Ac-Cys(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) in common organic solvents. Understanding the solubility of this critical raw material is paramount for its effective use in peptide synthesis, drug discovery, and development. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Understanding this compound

This compound is a protected form of the amino acid cysteine, widely utilized in solid-phase peptide synthesis (SPPS). The N-acetyl group protects the amine terminus, while the bulky trityl group safeguards the thiol side chain from undesired side reactions, such as oxidation and disulfide bond formation. The solubility of this reagent in various organic solvents is a critical factor for efficient coupling reactions and the overall success of peptide synthesis.

Solubility Data of this compound and Related Compounds

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable insights. The following table summarizes the available information.

| Compound | Solvent | Chemical Class | Solubility | Temperature (°C) | Source |

| Ac-D-Cys(Trt)-OH | Dimethylformamide (DMF) | Amide | Freely Soluble | Not Specified | [1] |

| Ac-D-Cys(Trt)-OH | Dichloromethane (DCM) | Chlorinated | Freely Soluble | Not Specified | [1] |

| Ac-D-Cys(Trt)-OH | N-Methyl-2-pyrrolidone (NMP) | Amide | Freely Soluble | Not Specified | [1] |

| H-Cys(Trt)-OH | Dimethyl Sulfoxide (DMSO) | Sulfoxide | ≥124.4 mg/mL | Not Specified | [2] |

| H-Cys(Trt)-OH | Dimethyl Sulfoxide (DMSO) | Sulfoxide | up to 20 mg/mL | Not Specified | [3] |

| H-Cys(Trt)-OH | Dimethyl Sulfoxide (DMSO) | Sulfoxide | 5 mg/mL (13.75 mM) | Not Specified | [4] |

| H-Cys(Trt)-OH | Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble to 50 mM | Not Specified | [5] |

Note: The quantitative data presented is for H-Cys(Trt)-OH, which lacks the N-acetyl group of the target compound, and the qualitative data is for the D-enantiomer. This information should be used as a guideline, and solubility should be experimentally verified for Ac-L-Cys(Trt)-OH in the specific solvent and conditions of interest.

Experimental Protocol for Solubility Determination

The following is a general, standardized protocol for determining the solubility of a protected amino acid like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., DMF, DCM, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration known to be soluble.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using the stock solution to quantify the concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to selecting a suitable solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

Physical and chemical properties of N-acetyl-S-trityl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-trityl-L-cysteine is a protected derivative of the amino acid L-cysteine, featuring an N-acetyl group and a bulky S-trityl group. This modification of the cysteine molecule enhances its stability and modulates its reactivity, making it a valuable tool in various scientific disciplines, including drug development, biochemical research, and peptide synthesis. The trityl group provides robust protection for the thiol functionality, preventing oxidation and unwanted side reactions, while the N-acetyl group can influence the compound's biological activity and physical properties. This technical guide provides an in-depth overview of the physical and chemical properties of N-acetyl-S-trityl-L-cysteine, detailed experimental protocols for its synthesis and deprotection, and an exploration of its potential biological significance.

Physical and Chemical Properties

N-acetyl-S-trityl-L-cysteine is a white to off-white powder.[1] The introduction of the bulky, non-polar trityl group significantly impacts its solubility profile compared to its parent molecule, N-acetyl-L-cysteine. While N-acetyl-L-cysteine is soluble in water and polar organic solvents, N-acetyl-S-trityl-L-cysteine is expected to exhibit increased solubility in organic solvents and reduced solubility in aqueous solutions. Precise quantitative solubility data in common laboratory solvents remains to be extensively published. For the related compound S-trityl-L-cysteine, solubility in methanol is approximately 1 mg/mL, and it is slightly soluble in DMSO.[2][3]

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₃NO₃S | [1][4] |

| Molecular Weight | 405.52 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 105 - 108 °C | [1] |

| Optical Rotation | [α]²⁰/D = +28 ± 2° (c=1 in DMF) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| CAS Number | 27486-87-9 | [1][4] |

Experimental Protocols

Synthesis of N-acetyl-S-trityl-L-cysteine

A common method for the synthesis of N-acetyl-S-trityl-L-cysteine involves the N-acetylation of S-trityl-L-cysteine. The following protocol is adapted from a procedure for the synthesis of the methyl ester derivative and can be applied to the free acid.

Materials:

-

S-trityl-L-cysteine

-

Acetic anhydride

-

Sodium acetate

-

Chloroform (CHCl₃)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of S-trityl-L-cysteine (if not commercially available): S-trityl-L-cysteine can be prepared by reacting L-cysteine with trityl alcohol in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in acetic acid.

-

N-acetylation:

-

Dissolve S-trityl-L-cysteine in a suitable organic solvent such as chloroform.

-

Add sodium acetate and acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and evaporation of the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

A schematic representation of the synthesis workflow is provided below.

Deprotection of the S-trityl Group

The removal of the S-trityl group is typically achieved under acidic conditions.

Materials:

-

N-acetyl-S-trityl-L-cysteine

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH) or other scavengers

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-acetyl-S-trityl-L-cysteine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add triethylsilane (as a scavenger to trap the trityl cation) followed by the dropwise addition of trifluoroacetic acid.

-

Stir the reaction mixture at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent and excess TFA can be removed under reduced pressure to yield the deprotected product, N-acetyl-L-cysteine.

The workflow for the deprotection is illustrated in the following diagram.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-acetyl-S-trityl-L-cysteine is expected to show characteristic signals for the acetyl group (a singlet around 2.0 ppm), the protons of the cysteine backbone, and the aromatic protons of the trityl group (in the range of 7.2-7.5 ppm). For comparison, the ¹H NMR spectrum of N-acetyl-L-cysteine in DMSO-d₆ shows a singlet for the acetyl protons at 1.885 ppm, and multiplets for the cysteine backbone protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the aliphatic carbons of the cysteine backbone, and the aromatic carbons of the trityl group. The chemical shifts for the carbons in N-acetyl-L-cysteine have been reported, which can serve as a reference.[6]

Infrared (IR) Spectroscopy

The IR spectrum of N-acetyl-S-trityl-L-cysteine is expected to exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the carboxylic acid group, and the aromatic C-H and C=C stretching of the trityl group. The IR spectrum of N-acetyl-L-cysteine shows characteristic peaks for N-H stretching (3200-3359 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and C=O stretching of the amide (1571-1600 cm⁻¹).[7]

Mass Spectrometry

Mass spectrometry of N-acetyl-S-trityl-L-cysteine would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trityl group and other characteristic fragments. A common fragmentation for N-acetyl-cysteine conjugates is a neutral loss of 129 Da.[8]

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of N-acetyl-S-trityl-L-cysteine have not been extensively studied, the activities of its constituent parts, N-acetyl-L-cysteine (NAC) and S-trityl-L-cysteine (STLC), provide valuable insights.

N-acetyl-L-cysteine (NAC) is a well-known antioxidant and a precursor to glutathione. It has been investigated for its role in modulating various signaling pathways, including:

-

TNF-α signaling: NAC can increase the expression of membrane-bound TNF-α and its receptors, leading to enhanced T-cell cytotoxicity against tumor cells.[7]

-

TGF-β signaling: NAC has been shown to suppress TGF-β signaling by targeting different components of the signaling machinery.[9]

-

IL-2 vs. IL-12 driven proliferation: NAC has differential effects on T-cell proliferation driven by IL-2 and IL-12, suggesting its involvement in distinct signaling pathways.[10]

-

Autophagy: In some cellular contexts, NAC has been observed to have a promoting effect on autophagy.[11]

The diagram below illustrates the potential influence of the NAC component on cellular signaling.

S-trityl-L-cysteine (STLC) is known as a potent and specific inhibitor of the mitotic kinesin Eg5, which is essential for the formation of the bipolar spindle during mitosis.[12] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[13][14] Studies have shown that STLC-mediated apoptosis is triggered by the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways.[15]

The signaling cascade initiated by the STLC component is depicted below.

The combination of these two moieties in N-acetyl-S-trityl-L-cysteine suggests a molecule with potential dual functionality: antioxidant and cytostatic. However, further research is required to elucidate the specific biological effects and signaling pathways directly modulated by N-acetyl-S-trityl-L-cysteine.

Conclusion

N-acetyl-S-trityl-L-cysteine is a versatile derivative of L-cysteine with significant potential in chemical synthesis and drug development. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and deprotection, make it an accessible tool for researchers. While direct studies on its biological activity are limited, the known functions of its constituent N-acetyl and S-trityl groups suggest a promising avenue for the development of novel therapeutic agents with combined antioxidant and antiproliferative properties. Further investigation into the specific signaling pathways affected by this compound is warranted to fully realize its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Acetyl-L-cysteine(616-91-1) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a key building block in synthetic chemistry, particularly in the field of peptide and medicinal chemistry. This document details its physicochemical properties, applications, and relevant experimental protocols.

Core Properties of this compound

N-acetyl-S-trityl-L-cysteine is a derivative of the amino acid L-cysteine. The key features of this compound are the acetylation of the N-terminus and the protection of the thiol group with a bulky trityl (triphenylmethyl) group. This protection strategy is crucial for preventing unwanted side reactions of the highly reactive thiol group during chemical synthesis.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃NO₃S | [1][2][3] |

| Molecular Weight | 405.5 g/mol | [1] |

| Alternate Molecular Weight | 405.52 g/mol | [2] |

| CAS Number | 27486-87-9 | [2] |

| IUPAC Name | (2R)-2-acetamido-3-(tritylsulfanyl)propanoic acid | [1] |

| Synonyms | N-acetyl-S-trityl-L-cysteine | [1][2][3] |

Applications in Research and Development

The primary application of protected cysteine derivatives like this compound is in Solid-Phase Peptide Synthesis (SPPS) . The trityl group offers robust protection for the cysteine's sulfhydryl group, which is stable under the conditions required for peptide chain elongation but can be removed during the final cleavage from the resin, typically under acidic conditions (e.g., using trifluoroacetic acid - TFA).[4]

While this compound itself has a specific N-acetyl cap, the broader S-trityl-L-cysteine core is of significant interest in drug development. Research has identified S-trityl-L-cysteine as a potent, reversible, and specific inhibitor of the human kinesin Eg5.[5][6][7] This protein is essential for forming the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy.[5][8] Inhibition of Eg5 by S-trityl-L-cysteine leads to mitotic arrest and subsequent apoptotic cell death, highlighting its potential as a starting point for the development of novel anti-cancer agents.[5][7][8]

Experimental Protocols & Methodologies

The following sections outline generalized protocols relevant to the use of S-trityl protected cysteine in a research setting, primarily focusing on its application in peptide synthesis. These protocols are based on standard procedures for the related and more commonly cited Fmoc-Cys(Trt)-OH and can be adapted by skilled practitioners.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a protected cysteine residue into a peptide sequence follows a cyclical process. The workflow diagram below illustrates the key steps involved.

Protocol for Cleavage and Deprotection

This protocol details the final step of SPPS, where the synthesized peptide is cleaved from the solid support, and the trityl (Trt) protecting group is removed from the cysteine residue.

Materials:

-

Peptidyl-resin (dried under vacuum).

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to irreversibly capture the highly stable trityl cation, preventing side reactions.

-

Cold diethyl ether.

Methodology:

-

Preparation: Place the dry peptidyl-resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[9]

-

Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[9]

-

Isolation: Collect the precipitated peptide by centrifugation, followed by decanting the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Drying: Dry the crude peptide product under vacuum.[9]

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Signaling and Interaction Pathways

The biological activity of the S-trityl-L-cysteine core as a mitotic inhibitor is centered on its interaction with the kinesin Eg5. The diagram below illustrates the logical relationship between Eg5 function, its inhibition by S-trityl-L-cysteine, and the resulting cellular outcome.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. CAS NO. 27486-87-9 | this compound | C24H23NO3S [localpharmaguide.com]

- 4. benchchem.com [benchchem.com]

- 5. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Stability and Storage of Ac-Cys(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH). The information presented herein is crucial for ensuring the integrity and purity of this reagent in research and development applications, particularly in peptide synthesis and drug discovery. This document details potential degradation pathways, provides protocols for stability-indicating analytical methods, and summarizes key stability data.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following conditions are recommended based on supplier information and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store frozen at -20°C to -18°C. One supplier suggests +5 ± 3 °C.[1][2] | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation of the sulfur atom. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis of the N-acetyl group and potential cleavage of the S-trityl group in the presence of acidic impurities. |

| Light | Protect from light. | While specific photostability data is limited, protection from light is a general best practice for complex organic molecules to prevent photo-degradation. |

| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle in a clean, dry environment. | Minimizes the introduction of atmospheric moisture and contaminants. |

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. The N-acetyl and S-trityl groups are the main sites of chemical instability.

Hydrolytic Degradation

The primary pathway for hydrolytic degradation is the acid-catalyzed cleavage of the S-trityl bond. The trityl group is known to be labile in acidic conditions. Additionally, the N-acetyl amide bond can undergo hydrolysis under more stringent acidic or basic conditions.

-

Acidic Conditions: Exposure to strong acids, and even milder acidic conditions in the presence of water, can lead to the removal of the trityl protecting group, yielding N-acetyl-L-cysteine (Ac-Cys-OH) and triphenylmethanol.

-

Basic Conditions: The S-trityl group is generally stable under basic conditions, such as the use of piperidine in Fmoc solid-phase peptide synthesis. However, prolonged exposure to strong bases could potentially lead to hydrolysis of the N-acetyl group.

Oxidative Degradation

The thiol group in cysteine is susceptible to oxidation. Although the trityl group offers protection, oxidative conditions can still lead to the formation of various oxidized species, particularly if the trityl group is cleaved. The primary oxidative degradation product of the resulting N-acetyl-L-cysteine is the disulfide-linked dimer, N,N'-diacetyl-L-cystine. Further oxidation can lead to the formation of sulfoxides and sulfonic acids (cysteic acid).

Thermal Degradation

Table 2: Summary of Potential Degradation Products of this compound

| Degradation Pathway | Stress Condition | Potential Degradation Products |

| Hydrolysis | Acidic pH, moisture | N-acetyl-L-cysteine (Ac-Cys-OH), Triphenylmethanol |

| Oxidation | Oxidizing agents (e.g., H₂O₂, atmospheric oxygen) | N,N'-diacetyl-L-cystine, N-acetyl-S-(trityl)cysteine sulfoxide |

| Combined Hydrolysis & Oxidation | Acidic pH, oxidizing conditions | N,N'-diacetyl-L-cystine, N-acetyl-cysteic acid |

Experimental Protocols

The following are detailed methodologies for experiments relevant to assessing the stability of this compound. These protocols are based on established methods for the analysis of N-acetyl-L-cysteine and related compounds and can be adapted for this compound.

Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point. The gradient can be optimized based on the separation of the parent compound and its degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B). For stability studies, the stressed samples should be diluted to the same concentration.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid (HCl).

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH), and dilute with the mobile phase to the working concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate the solution at 60°C for a specified period.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period.

-

At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at a specified temperature (e.g., 60°C, 80°C).

-

At various time points, withdraw a sample, dissolve it in the mobile phase to the working concentration, and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).

-

Simultaneously, keep a control sample protected from light.

-

At specified time points, analyze both the exposed and control samples by HPLC.

-

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a typical experimental workflow for stability testing.

References

The Trityl Group: A Cornerstone in Cysteine Protection for Peptide Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive amino acid side chains is a fundamental prerequisite for the successful chemical synthesis of peptides and proteins. Among the arsenal of protecting groups available to chemists, the trityl (Trt) group stands out as a robust and versatile tool, particularly for the protection of the thiol functionality of cysteine residues. Its unique combination of steric bulk and acid lability has made it an indispensable component in modern solid-phase peptide synthesis (SPPS), especially within the widely adopted Fmoc/tBu strategy. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations surrounding the use of the trityl group for cysteine protection.

Core Principles of Trityl Protection

The trityl group, a triphenylmethyl moiety, is a large, sterically hindering protecting group.[1] This steric bulk is a key feature, effectively shielding the highly nucleophilic thiol group of the cysteine side chain from engaging in undesirable side reactions during the iterative cycles of peptide chain elongation.[1][2] Its primary application is in the protection of side chains, rather than the α-amino group of the peptide backbone, due to this significant steric hindrance.[1]

The utility of the trityl group is particularly pronounced in the context of Fmoc-based SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which shields the α-amino group, is removed under basic conditions, typically with piperidine.[1] The trityl group is stable under these basic conditions, ensuring that the cysteine side chain remains protected during the deprotection of the N-terminus and subsequent amino acid coupling steps.[1] This orthogonality in deprotection schemes is a critical advantage.[1] The trityl group is, however, readily cleaved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically employed in the final step to cleave the completed peptide from the solid support and remove other acid-labile side-chain protecting groups.[1][2]

Mechanism of Protection and Deprotection

Protection: The S-trityl group is typically introduced by reacting cysteine with trityl chloride (Trt-Cl) in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of cysteine attacks the electrophilic carbon of trityl chloride, displacing the chloride ion.

Deprotection: The removal of the trityl group is an acid-catalyzed process. Protonation of the sulfur atom by a strong acid like TFA weakens the C-S bond, leading to its cleavage and the formation of a highly stable trityl cation and the free thiol group.[3]

Due to the stability of the trityl cation, there is a risk of it reattaching to the deprotected thiol or reacting with other nucleophilic residues in the peptide, such as tryptophan.[2] To prevent these side reactions, scavengers are essential components of the cleavage cocktail.[2] Triisopropylsilane (TIS) is a commonly used scavenger that effectively quenches the trityl cation by reducing it to the inert triphenylmethane.[2][4]

Quantitative Data on Cysteine Protecting Groups

The selection of a protecting group is often guided by its stability during synthesis and the conditions required for its removal. The following table summarizes key quantitative data for the trityl group in comparison to other commonly used cysteine protecting groups.

| Protecting Group | Structure | Cleavage Conditions | Cleavage Time | Cleavage Yield (%) | Notes |

| Trityl (Trt) | Triphenylmethyl | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours | >90 | Stable to base; steric bulk prevents side reactions.[1][2] |

| Methoxytrityl (Mmt) | 4-Methoxy-triphenylmethyl | 1-2% TFA in DCM | Minutes | >95 | More acid-labile than Trt; useful for on-resin modifications.[2] |

| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Hg(OAc)₂ or I₂ | Variable | Variable | Stable to both acid and base; removal with heavy metals is a drawback.[2] |

| tert-Butyl (tBu) | (CH₃)₃C- | HF or TFMSA | 1-2 hours | >90 | Stable to TFA; used in Boc chemistry.[5] |

Experimental Protocols

Protection of Cysteine with the Trityl Group (Fmoc-Cys(Trt)-OH Synthesis)

This protocol describes the synthesis of Fmoc-Cys(Trt)-OH, a commercially available building block for SPPS.

-

Dissolution: Dissolve L-cysteine in a suitable solvent such as a mixture of DMF and water.

-

Basification: Add a base, such as triethylamine, to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Tritylation: Add a solution of trityl chloride in an organic solvent like DCM dropwise to the cysteine solution with vigorous stirring. The reaction is typically carried out at room temperature.

-

Fmoc Protection: Following the S-tritylation, the α-amino group is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under basic conditions.

-

Work-up and Purification: The reaction mixture is worked up by acidification and extraction. The crude product is then purified by crystallization or chromatography to yield Fmoc-Cys(Trt)-OH.

Deprotection of the S-Trityl Group during Peptide Cleavage from Resin

This protocol outlines the final cleavage and deprotection step in Fmoc-SPPS for a peptide containing a Cys(Trt) residue.

-

Resin Preparation: After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the mixture to react for 2-4 hours at room temperature with occasional swirling.[2] For peptides containing multiple Cys(Trt) residues, it is recommended to precipitate the peptide directly into cold diethyl ether from the TFA cleavage mixture.

-

Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Applications in Drug Development and Research

The trityl group's role extends beyond routine peptide synthesis into various areas of drug development and biochemical research.

-

Peptide-Based Therapeutics: The reliable protection of cysteine residues is crucial for the synthesis of numerous peptide drugs that contain disulfide bonds for structural integrity and biological activity.[6][7][8]

-

Bioconjugation: The selective deprotection of a Cys(Trt) group can be utilized to expose a free thiol for subsequent conjugation to other molecules, such as carrier proteins, imaging agents, or cytotoxic drugs in the development of antibody-drug conjugates (ADCs).[6]

-

Synthesis of Complex Peptides: In combination with other orthogonal protecting groups, the trityl group enables the regioselective formation of multiple disulfide bonds in complex peptides and small proteins.[2][9][10]

-

Chemical Biology Tools: S-trityl-L-cysteine itself has been identified as a novel inhibitor of the mitotic kinesin Eg5, highlighting its potential as a chemotherapeutic agent in cancer research.[11]

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

Conclusion

The trityl protecting group is a powerful and reliable tool in peptide chemistry, offering a unique combination of steric protection and acid lability that is highly compatible with the widely used Fmoc-SPPS strategy.[1] Its stability under basic conditions and facile removal with mild acid, coupled with the use of effective scavengers, ensures high yields and purity of synthetic peptides.[1] The strategic application of S-trityl cysteine and its derivatives is fundamental to the synthesis of complex peptides and proteins, and continues to be a critical technology in the advancement of peptide-based drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a crucial building block in peptide synthesis and a compound of interest in drug development. This document details its chemical properties, supplier information, experimental applications, and its role in specific biological pathways.

Core Compound Information

Chemical Name: N-acetyl-S-trityl-L-cysteine Synonyms: this compound CAS Number: 27486-87-9

Chemical Structure:

This compound is a derivative of the amino acid L-cysteine. The N-terminus is protected by an acetyl group, and the thiol group of the side chain is protected by a bulky trityl group. This dual protection makes it a valuable reagent in synthetic chemistry, particularly in the stepwise synthesis of complex peptides.

Physicochemical and Supplier Data

A summary of key physicochemical properties and a list of representative suppliers are provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₃NO₃S |

| Molecular Weight | 405.52 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Storage Temperature | -20°C to 8°C |

Table 2: Representative Suppliers of this compound

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| Bachem | --INVALID-LINK-- |

| Chem-Impex | --INVALID-LINK-- |

| Aapptec | --INVALID-LINK-- |

| Parchem | --INVALID-LINK-- |

| Oakwood Chemical | --INVALID-LINK-- |

| Bide Pharmatech | --INVALID-LINK-- |

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce an N-terminally acetylated cysteine residue. The trityl group provides robust protection for the highly reactive thiol side chain, preventing unwanted side reactions such as oxidation and disulfide bond formation during chain elongation.

General Workflow for SPPS using a Cysteine Derivative

The following diagram illustrates a typical workflow for the incorporation of a protected cysteine residue, such as Fmoc-Cys(Trt)-OH, in Fmoc-based SPPS. While this compound is used at the N-terminus, this workflow provides a foundational understanding of the steps involved.

An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those containing the versatile amino acid cysteine, presents unique challenges and opportunities in the field of drug discovery and development. The nucleophilic thiol side chain of cysteine is crucial for the native structure and function of many peptides, primarily through the formation of disulfide bonds. However, this reactivity necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent a host of undesired side reactions, including premature oxidation, alkylation, and acylation.[1] The strategic selection and application of cysteine protecting groups are therefore paramount to achieving high yields and purity of the target peptide.[2]

This technical guide provides a comprehensive overview of the most commonly employed cysteine protecting groups in peptide synthesis. It details their stability, deprotection conditions, and the experimental protocols for their use. Furthermore, it explores the concept of orthogonal protection, a critical strategy for the regioselective formation of multiple disulfide bonds in complex peptides.

Core Concepts in Cysteine Protection

The ideal cysteine protecting group should be stable under the conditions of peptide chain elongation (e.g., basic conditions for Fmoc deprotection) while being selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[3] This principle of "orthogonality" is fundamental to the synthesis of complex peptides with specific disulfide bond connectivities.[4]

Protecting groups are broadly classified based on the chemical conditions required for their removal. This classification provides a framework for designing synthetic strategies that allow for the sequential and controlled deprotection of specific cysteine residues.

Commonly Used Cysteine Protecting Groups: A Quantitative Comparison

The choice of a protecting group is often a balance between its stability during synthesis and the ease and efficiency of its removal. The following tables summarize key quantitative data for some of the most prevalent cysteine protecting groups used in Fmoc-based SPPS.

| Protecting Group | Structure | Deprotection Reagent(s) | Typical Conditions | Cleavage Efficiency/Yield | Key Considerations |

| Trityl (Trt) | (C₆H₅)₃C- | TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | 2-4 hours, Room Temp | >90% | Standard choice for routine synthesis. Prone to re-attachment; requires efficient scavenging. Some racemization can occur during coupling.[5] |

| Methoxytrityl (Mmt) | (4-CH₃OC₆H₄)(C₆H₅)₂C- | 1-2% TFA in DCM | 10 x 1 min washes, Room Temp | High | More acid-labile than Trt, enabling selective on-resin deprotection.[6] |

| Acetamidomethyl (Acm) | CH₃CONHCH₂- | I₂, Hg(OAc)₂, AgOTf | Variable (see protocols) | Variable | Orthogonal to acid-labile groups. Requires a separate deprotection step. Iodine can cause side reactions with sensitive residues.[7] |

| tert-Butyl (tBu) | (CH₃)₃C- | Hg(OAc)₂, TMSBr/TFA, HF | Variable (see protocols) | Good with appropriate reagents | Orthogonal to Trt and Acm. Cleavage conditions can be harsh.[8][9] |

Table 1: Overview of Common Cysteine Protecting Groups

| Protecting Group | Side Reaction | Conditions | Extent of Side Reaction | Mitigation Strategy |

| Trityl (Trt) | Racemization | HCTU/DIEA (Microwave, 50°C) | 10.9% | Use carbodiimide-based activators (e.g., DIC/Oxyma).[5][10] |

| Trityl (Trt) | S-t-butylation | TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | Optimize cleavage time and temperature.[5] |

| C-terminal Cys(Trt) | β-Elimination/Piperidinylalanine formation | Prolonged piperidine treatment (Fmoc deprotection) | Sequence-dependent | Use of 2-chlorotrityl resin instead of Wang resin.[3][10] |

| Acetamidomethyl (Acm) | Iodination of Tyrosine | Iodine-mediated deprotection | Can be significant | Protect Tyrosine side chain; control iodine stoichiometry.[7] |

Table 2: Common Side Reactions and Mitigation Strategies

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Incorporation of a Protected Cysteine

This protocol outlines the standard steps for incorporating an Fmoc-protected cysteine residue, such as Fmoc-Cys(Trt)-OH, into a growing peptide chain on a solid support.

Workflow for Fmoc-SPPS

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

-

Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[10]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[4]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Pre-activate a 3- to 4-fold molar excess of the Fmoc-protected cysteine (e.g., Fmoc-Cys(Trt)-OH) with a suitable coupling reagent (e.g., HCTU/DIEA or DIC/Oxyma) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]

-

Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.[11]

-

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Methoxytrityl (Mmt) Group

The Mmt group's high acid lability allows for its selective removal on the resin, enabling on-resin disulfide bond formation or other side-chain modifications.

On-Resin Mmt Deprotection Workflow

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

Core Principles of Ac-Cys(Trt)-OH in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-trityl-L-cysteine, abbreviated as Ac-Cys(Trt)-OH, is a pivotal protected amino acid derivative with significant applications in peptide chemistry, drug development, and biochemical research. Its unique structure, featuring an N-terminal acetyl group and a trityl-protected thiol side chain, provides a stable yet versatile building block for complex molecular synthesis. The N-acetyl group enhances the stability of the final peptide construct, while the bulky trityl (Trt) group offers robust protection for the highly reactive cysteine thiol, preventing undesired oxidation and side reactions during synthesis.[1]

This technical guide delves into the fundamental principles of using this compound, covering its chemical properties, core applications, and detailed experimental protocols. It aims to provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their work.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-acetamido-3-(tritylsulfanyl)propanoic acid | |

| Molecular Formula | C₂₄H₂₃NO₃S | [2] |

| Molecular Weight | 405.52 g/mol | [2] |

| CAS Number | 27486-87-9 | [2] |

| Physical Form | Solid | |

| Storage Temperature | Store at -18°C to -20°C, sealed in a dry environment. | |

| Purity (Typical) | ≥95% |

Core Applications in Biochemistry and Drug Development

The primary utility of this compound stems from the strategic protection of the cysteine thiol group. The trityl group is highly effective in preventing side reactions but can be readily removed under specific acidic conditions, making it a cornerstone of modern synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis, particularly for synthesizing peptides with an N-terminal acetyl group. N-acetylation is a common post-translational modification that can increase the stability and bioavailability of therapeutic peptides by making them more resistant to aminopeptidases.

The trityl group is stable during the repetitive piperidine treatments used for Fmoc group removal but is cleaved simultaneously with the peptide from the resin during the final acidolysis step with trifluoroacetic acid (TFA).[1][3]

Peptide Cyclization and Chemical Ligation

This protected cysteine derivative is instrumental in peptide cyclization strategies. For instance, it is a key component in the Cysteinyl Prolyl Ester (CPE) method, which facilitates efficient head-to-tail cyclization through native chemical ligation, producing stable, conformationally constrained cyclic peptides.[1] The robust protection of the thiol group is critical until the desired ligation step is initiated.

Precursor for Drug Synthesis and Development

The uncapped form of the molecule, S-trityl-L-cysteine (STLC), is a potent and selective inhibitor of the mitotic kinesin Eg5, a protein essential for forming the bipolar spindle during mitosis.[4][5] By inducing mitotic arrest, STLC displays significant antitumor activity.[4][5] this compound can be considered a direct precursor for synthesizing STLC or related analogues. Furthermore, the biological activity of STLC provides a strong rationale for investigating this compound itself as a potential pro-drug or therapeutic agent in oncology.

Quantitative Data in Synthetic Applications

While much of the quantitative data in the literature is derived from studies using the more common Fmoc-Cys(Trt)-OH, the principles regarding the Cys(Trt) moiety's behavior are directly applicable. The following tables summarize key quantitative parameters related to potential side reactions during peptide synthesis.

Table 1: Racemization of Cys(Trt) During Coupling

Cysteine residues are particularly prone to racemization during the activation and coupling steps of SPPS. The choice of coupling reagents significantly impacts the degree of this side reaction.

| Coupling Reagent/Method | Racemization of Fmoc-Cys(Trt)-OH (%) | Reference(s) |

| DIPCDI/Oxyma Pure | 3.3% | [3] |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | [6] |

| HCTU/DIEA (Microwave, 80°C) | 26.6% | [6] |

Note: While this data is for Fmoc-Cys(Trt)-OH, similar trends are expected for this compound due to the identical side-chain protecting group.

Table 2: Side Reactions During Final Cleavage

The cleavage of the trityl group is a critical step that can be accompanied by side reactions if not properly controlled. The use of scavengers is essential to capture the highly stable trityl cation that is released.

| Cleavage Cocktail | Side Reaction | Percentage of Side Product | Reference(s) |

| TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | C-terminal Cys S-t-butylation | 15.4% | [6] |

| TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | C-terminal Cys S-t-butylation | 32.3% | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in standard biochemical applications. All procedures involving TFA must be performed in a well-ventilated fume hood.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound as the first amino acid onto an amine-functionalized resin (e.g., Rink Amide resin).

Materials:

-

Rink Amide resin

-

This compound

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (of Resin):

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

-

Chain Elongation: The resin is now ready for the deprotection and coupling of the next Fmoc-protected amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of the Trityl Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trityl group.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O (v/v/v)

-

Cold diethyl ether

-

Centrifuge

Methodology:

-

Resin Preparation: After the final amino acid coupling and N-terminal modification, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to irreversibly capture the cleaved trityl cations.[3]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the use and biological significance of S-trityl-cysteine derivatives.

References

- 1. This compound|Cysteine Protecting Reagent for SPPS [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. S-Trityl-L-cysteine | Kinesin | Tocris Bioscience [tocris.com]

- 5. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Ac-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, potential challenges, and key applications for the synthesis of N-terminally acetylated, cysteine-containing peptides, which are of significant interest in drug discovery and biomedical research.

Introduction to this compound in SPPS

This compound is a crucial building block for introducing an N-terminally acetylated cysteine residue at the beginning of a peptide sequence. The N-terminal acetylation mimics native proteins, enhancing biological activity and increasing stability by protecting against enzymatic degradation.[1] The trityl (Trt) group provides robust protection for the highly reactive thiol side chain of cysteine during peptide synthesis, preventing unwanted side reactions such as oxidation.[2] This protection is readily removed under acidic conditions during the final cleavage step.[3]

The use of this compound is particularly relevant in the synthesis of peptides involved in studying cellular signaling, especially redox-regulated pathways. The cysteine residue is a key player in redox sensing and signal transduction due to the unique chemical properties of its thiol group.[4][5]

Key Considerations and Potential Side Reactions

While a valuable reagent, the use of cysteine, in general, presents challenges in SPPS. Understanding and mitigating these potential side reactions is critical for obtaining a final product of high purity.

-

Racemization: Cysteine is highly susceptible to racemization during the activation and coupling steps of SPPS. This is particularly problematic when using potent activating reagents like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIPEA).[6] To minimize racemization, it is advisable to use carbodiimide-based activators like DIC/HOBt or DIC/Oxyma.[4]

-

Incomplete Deprotection of the Trityl Group: The removal of the Trt group during the final cleavage with trifluoroacetic acid (TFA) can sometimes be incomplete. This is due to the stability of the trityl cation and the potential for the deprotection reaction to be reversible. The use of efficient scavengers is essential to drive the reaction to completion.[3]

-

Trityl Cation-Mediated Side Reactions: The liberated trityl cation is a reactive species that can lead to unwanted modifications of sensitive amino acid residues, such as tryptophan and methionine, if not effectively scavenged.[3]

Quantitative Data Summary

Racemization of Cysteine with Various Coupling Reagents

The choice of coupling reagent significantly impacts the degree of racemization of the cysteine residue. The following table summarizes the extent of D-Cys formation when using Fmoc-Cys(Trt)-OH with different activation methods.

| Coupling Reagent | Base | % D-Cys Formation (Racemization) |

| DIPCDI/Oxyma | - | 3.3%[4] |

| HCTU/DIPEA | DIPEA | High (can exceed 26% with heating)[7] |

| HBTU/DIPEA | DIPEA | Significant racemization is common[4] |

Comparison of Cleavage Cocktails for Trt Group Removal